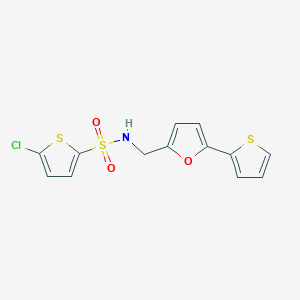

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide

Description

5-Chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide (CAS No. 380576-68-1) is a heterocyclic sulfonamide derivative featuring a thiophene-furan hybrid scaffold. Its molecular formula is C₉H₈ClNO₃S₂, with a molecular weight of 277.75 g/mol . The compound comprises a central thiophene-2-sulfonamide core substituted with a 5-chloro group and an N-linked ((5-(thiophen-2-yl)furan-2-yl)methyl) moiety. This structure combines electron-rich aromatic systems (thiophene and furan) with a sulfonamide group, a motif often associated with biological activity, including enzyme inhibition and antimicrobial properties .

Synthetic routes for analogous sulfonamides often involve the reaction of sulfonyl chlorides with amines. For example, describes the synthesis of N,N-dichloroamide intermediates from 5-chloro-2-thienylsulfonamide, highlighting the versatility of thiophene-based sulfonamides in forming derivatives through radical or substitution reactions .

Properties

IUPAC Name |

5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZFANUOPUVZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan precursors. One common approach is the heterocyclization of appropriate substrates, followed by chlorination and sulfonamide formation . The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale heterocyclization reactions, possibly using continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene and furan rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed to reduce the sulfur atoms in the thiophene rings.

Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction desired.

Major Products Formed

Oxidation: : Formation of thiophene sulfoxides or sulfones.

Reduction: : Formation of reduced thiophene derivatives.

Substitution: : Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials. In biology, it can be used to study the interactions of sulfonamide groups with biological targets, potentially leading to the discovery of new drugs.

Medicine

The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It can be used as a lead compound for the development of new therapeutic agents, particularly in the treatment of bacterial infections, as sulfonamides are known for their antibacterial properties.

Industry

In the material science industry, this compound can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers or other materials can lead to the development of new technologies.

Mechanism of Action

The mechanism by which 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system being targeted.

Comparison with Similar Compounds

Compound A : 5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide

- Structure : Replaces the furan-thiophene hybrid with a thiazolo-pyridine ring.

- This may improve binding affinity in enzyme inhibition (e.g., kinase targets).

- Molecular Weight : Higher (~400 g/mol) due to the bulky thiazolo-pyridine group.

Compound B : 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

- Structure : Substitutes the furan-thiophene group with a 4-chloro-2-fluorophenyl ring.

- The phenyl ring also improves lipophilicity, which may influence membrane permeability in biological systems.

Compound C : 5-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(hexahydro-2-oxo-1H-azepin-3-yl)-4-nitrothiophene-2-sulfonamide

- Structure : Incorporates a nitro group and a hexahydro-2-oxo-azepine moiety.

Physicochemical Properties

Notes:

- The target compound’s low solubility aligns with its furan-thiophene hybrid, which reduces polarity.

- Compound C’s nitro and azepine groups enhance solubility in polar solvents due to hydrogen-bonding capacity .

Biological Activity

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene and Furan Rings : The thiophene and furan components are synthesized via cyclization reactions using sulfur-containing reagents and furan derivatives.

- Chlorination : Chlorination introduces the chlorine atom at the desired position on the thiophene ring.

- Sulfonamide Formation : The final product is obtained through the reaction of the intermediate with sulfonamide derivatives.

These synthetic routes are crucial for producing compounds with specific biological activities and properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide. In vitro evaluations have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives showing MICs as low as 0.25 μg/mL .

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines, demonstrating IC50 values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Synergistic Effects

Additionally, studies have indicated that 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide may exhibit synergistic effects when used in combination with other antimicrobial agents like Ciprofloxacin, enhancing their efficacy against resistant strains.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives, including 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide, revealed significant inhibition zones against tested pathogens. The compound exhibited a superior ability to reduce biofilm formation compared to standard antibiotics .

- Cytotoxicity Assessment : In cytotoxicity assays, this compound showed low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for potential therapeutic applications .

Data Tables

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Synergistic Agent |

|---|---|---|---|

| Antibacterial (E. coli) | 0.25 | - | Ciprofloxacin |

| Antibacterial (S. aureus) | 0.22 | - | Ketoconazole |

| Anticancer (HeLa cells) | - | 10 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.